Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate typically involves the reaction of ethyl carbamate with 5-amino-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Post-reaction, the product is purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents, nucleophiles; reactions are performed under controlled temperatures to ensure selectivity.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazole derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and coordination polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the ethyl carbamate moiety.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another derivative with a different functional group, used in the synthesis of energetic salts.
1,2,3-Triazole: A structural isomer with different nitrogen positioning, leading to distinct chemical properties.
Uniqueness: Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate is unique due to the presence of both the ethyl carbamate and the amino-triazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
41995-97-5 |
---|---|
Molekularformel |
C6H9N5O3 |
Molekulargewicht |
199.17 g/mol |
IUPAC-Name |
ethyl N-(5-amino-1,2,4-triazole-1-carbonyl)carbamate |
InChI |
InChI=1S/C6H9N5O3/c1-2-14-6(13)10-5(12)11-4(7)8-3-9-11/h3H,2H2,1H3,(H2,7,8,9)(H,10,12,13) |
InChI-Schlüssel |
ZGTKNBQLPDZBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=O)N1C(=NC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.